3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro-
Description
3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- (Molecular formula: C₁₁H₇N₃O₃, Average mass: 229.195 Da) is a substituted quinoline derivative characterized by a hydroxy group at position 4, a methyl group at position 7, and a nitro group at position 4. Its monoisotopic mass is 229.048741, and it is registered under ChemSpider ID 19664722 . The compound’s structural features, including the electron-withdrawing nitro and cyano groups, influence its reactivity, solubility, and biological activity. It has been studied in coordination chemistry for antimicrobial applications, particularly in silver(I) complexes .
Properties
CAS No. |
919482-00-1 |
|---|---|
Molecular Formula |
C11H7N3O3 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
7-methyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7N3O3/c1-6-2-9-8(3-10(6)14(16)17)11(15)7(4-12)5-13-9/h2-3,5H,1H3,(H,13,15) |
InChI Key |
ANPQAXMHISBUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and cyanide sources for the cyano group introduction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The cyano group and quinoline core may also contribute to its activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and selected quinoline derivatives:
Key Observations:
- Nitro groups at position 6 are common across analogues, contributing to electron-deficient aromatic systems that favor π-π stacking in Ag(I) complexes . Methyl groups (position 7) and cyano groups (position 3) are conserved in several derivatives, suggesting their roles in stabilizing molecular interactions .
Antimicrobial Activity:
- The target compound forms Ag(I) complexes ([Ag(3-quinolinecarbonitrile)(NO₃)]ₙ) with distinct crystal structures due to substituent-driven π-π stacking and coordination geometry. These complexes exhibit moderate antimicrobial activity, comparable to analogues like [Ag(5-nitroquinoline)₂]NO₃ but less potent than those with methoxy substituents (e.g., [Ag(6-methoxy-8-nitroquinoline)(NO₃)]ₙ) .
Pharmacokinetics (Bosutinib Case Study):
- Unlike the target compound, bosutinib (a 3-quinolinecarbonitrile derivative) is optimized for kinase inhibition. Its complex substituents, including a piperazinylpropoxy chain, confer selectivity for BCR-ABL and SRC-family kinases. Bosutinib’s pharmacokinetics include CYP3A4-mediated metabolism, a 22.5-hour half-life, and dose-dependent bioavailability .
Biological Activity
3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- is a compound belonging to the quinoline family, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- is with a molecular weight of approximately 232.20 g/mol. The structure features a quinoline core with hydroxyl, nitro, and methyl functional groups, which significantly influence its reactivity and biological activity.
Biological Activities
Research indicates that compounds in the quinoline family exhibit various pharmacological properties, including:
- Anticancer Activity : The compound has shown promise as an inhibitor of protein tyrosine kinases, specifically targeting receptors like HER-2 and EGFR. These interactions can inhibit abnormal cell growth associated with cancer .
- Antimicrobial Properties : Quinoline derivatives have been studied for their ability to combat bacterial infections. The specific interactions at the molecular level can disrupt bacterial cell functions.
- Antioxidant Effects : The presence of hydroxyl groups contributes to antioxidant activity, which helps mitigate oxidative stress in biological systems.
The mechanism of action for 3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- involves:
- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, modulating their activity. For example, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components.
- Induction of Apoptosis : By affecting signaling pathways within cells, this compound may trigger programmed cell death in cancerous cells.
Comparative Analysis
To better understand the unique properties of 3-Quinolinecarbonitrile, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 7-Ethoxyquinoline | Lacks nitro and hydroxy groups | Simpler structure; lower biological activity |
| 6-Nitroquinoline | Lacks ethoxy and hydroxy groups | More straightforward synthesis; different applications |
| 4-Hydroxyquinoline | Similar hydroxyl group; lacks cyano and nitro groups | Focused on different biological activities |
The combination of functional groups in 3-Quinolinecarbonitrile allows for specific chemical reactivity and biological activity that is not present in these similar compounds.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Cancer Treatment : A study demonstrated that derivatives of this quinoline compound effectively inhibited the growth of cancer cell lines by targeting specific kinases involved in cell proliferation .
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant antibacterial activity against various strains, suggesting its potential use as an antimicrobial agent.
- Antioxidant Evaluation : Research indicated that the antioxidant properties of this compound could protect against oxidative damage in cellular models, supporting its therapeutic potential in diseases linked to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
